1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro, oxetane, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-4-nitropyrazole with oxetane derivatives in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of novel materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring may also play a role in modulating the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitropyrazole: Lacks the oxetane ring, which may result in different reactivity and applications.
4-Nitro-5-(oxetan-3-yloxy)pyrazole: Lacks the methyl groups, potentially affecting its chemical properties and biological activities.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-7(11(12)13)8(10(2)9-5)15-6-3-14-4-6/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZOUWJBSNURNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])OC2COC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.